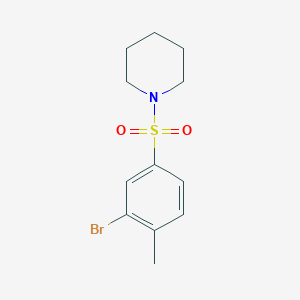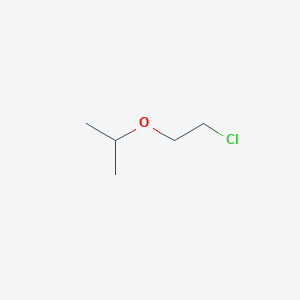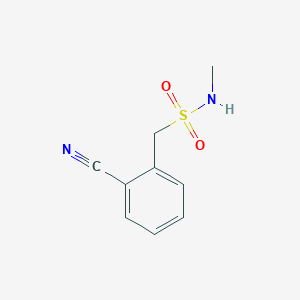
3-Aminomethyl-1-benzhydrylazetidine
Descripción general
Descripción
3-Aminomethyl-1-benzhydrylazetidine is a heterocyclic compound with the molecular formula C17H20N2 It is characterized by an azetidine ring substituted with a benzhydryl group and an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-1-benzhydrylazetidine typically involves a two-step process. Initially, commercially available 1-benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield the desired compound as a mono acetate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the described synthetic route provides a scalable approach for its preparation. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminomethyl-1-benzhydrylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can be activated by converting the hydroxyl group to a sulfonate ester, which then undergoes substitution reactions to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for the activation of the hydroxyl group in the synthesis process.
Ammonium Hydroxide: Employed in the aminolysis step to obtain the final product.
Major Products Formed
The primary product formed from the described synthetic route is this compound itself. Other derivatives can be synthesized through further substitution reactions on the azetidine ring.
Aplicaciones Científicas De Investigación
3-Aminomethyl-1-benzhydrylazetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Aminomethyl-1-benzhydrylazetidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert effects through modulation of neurotransmitter systems in the central nervous system . The azetidine ring and benzhydryl group contribute to its binding affinity and activity at these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzhydrylazetidin-3-ol: A precursor in the synthesis of 3-Aminomethyl-1-benzhydrylazetidine.
3-Aminoazetidines: A class of compounds with similar structural features and potential therapeutic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring with a benzhydryl group and an aminomethyl group sets it apart from other related compounds.
Propiedades
IUPAC Name |
(1-benzhydrylazetidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISVATOISQDZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434590 | |
| Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-88-7 | |
| Record name | 1-(Diphenylmethyl)-3-azetidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B1277454.png)
